Dihydroartemisinin Dihydroartemisinin Artenimol is an artemisinin derivative and antimalarial agent used in the treatment of uncomplicated *Plasmodium falciparum* infections. It was first authorized for market by the European Medicines Agency in October 2011 in combination with [DB13941] as the product Eurartesim. Artemisinin combination therapy is highly effective against malaria and stongly recommended by the World Health Organization.
Artenimol is an active metabolite of artesunate, with anti-malarial activity, and potential insulin sensitivity-improving, anti-inflammatory, immunomodulating and antineoplastic activities. Upon administration of artenimol and the hydrolysis of its active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells (RBCs), reactive oxygen species (ROS) and carbon-centered radicals form, which damage and kill parasitic organisms. Artenimol may also increase insulin sensitivity and improve insulin resistance. In addition, artenimol induces the 26S proteasome-mediated degradation of the androgen receptor (AR), thereby lowering AR expression, which may prevent androgen-responsive cellular proliferation. It also reduces luteinizing hormone LH) and testosterone levels, and may improve polycystic ovary syndrome (PCOS). In addition, artenimol may modulate the immune system and may inhibit tumor cell proliferation through various apoptotic and non-apoptotic pathways.
Brand Name: Vulcanchem
CAS No.: 98672-75-4
VCID: VC13436570
InChI: InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3
SMILES: Array
Molecular Formula: C15H24O5
Molecular Weight: 284.35 g/mol

Dihydroartemisinin

CAS No.: 98672-75-4

Cat. No.: VC13436570

Molecular Formula: C15H24O5

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Dihydroartemisinin - 98672-75-4

Specification

CAS No. 98672-75-4
Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
IUPAC Name 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Standard InChI InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3
Standard InChI Key BJDCWCLMFKKGEE-UHFFFAOYSA-N
Canonical SMILES CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Melting Point 164-165

Introduction

Chemical Structure and Synthesis

Structural Features

DHA retains the core endoperoxide bridge of artemisinin, critical for its bioactivity. The reduction of artemisinin’s lactone carbonyl group yields DHA, enhancing stability and bioavailability . Its stereochemistry, defined as (3R,5aS,6R,8aS,9R,12S,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, underpins its interaction with biological targets .

Synthetic Methods

DHA is synthesized via catalytic hydrogenation of artemisinin. Early methods employed sodium borohydride (NaBH4_4), achieving yields up to 97.15% . Advances include nickel-doped titanium dioxide (Ni/TiO2_2) catalysts, which facilitate hydrogenation under mild conditions (100°C, 5 bar H2_2), yielding 16.58% pure DHA . Hybrid derivatives, such as dihydroartemisinin-coumarin conjugates, are synthesized to enhance anticancer and anti-neuroinflammatory properties .

Antimalarial Mechanisms and Clinical Efficacy

Pharmacodynamic Action

DHA exerts antimalarial effects through a dual mechanism:

  • Oxidative Stress Induction: DHA’s endoperoxide bridge reacts with heme iron in Plasmodium parasites, generating reactive oxygen species (ROS) that damage proteins and lipids .

  • Proteasome Inhibition: DHA impairs proteasome function, causing accumulation of polyubiquitinated proteins and triggering endoplasmic reticulum (ER) stress, leading to parasite death .

Clinical Trials and Resistance Management

RegimenEfficacy (PCR-Corrected)Adverse Events
DP94%Abdominal pain (11.8%), vomiting (5.7%)
AL92%Headache (19.2%), vomiting (15.2%)
SP-AQ89%Fever (23%), dizziness (12%)

Table 1: Comparative efficacy of DHA-based regimens in malaria treatment .

Anticancer Activity and Mechanisms

Pro-Oxidant and Apoptotic Effects

DHA induces tumor cell death via ROS-mediated apoptosis. In colorectal cancer (HCT-116), DHA derivatives like compound 851 exhibit submicromolar IC50_{50} values (0.59 μM), activating caspase-3/9 and PARP cleavage . Synergistic effects with chemotherapeutics (e.g., icotinib) enhance EGFR-mutant lung adenocarcinoma treatment in Phase II trials (NCT03402464) .

Immunomodulation

DHA reprograms tumor-associated macrophages from M1 to M2 phenotypes, reducing angiogenesis markers (VEGF, EGFR) in cervical cancer . Clinical trials report a 27% disease control rate in refractory solid tumors at 18 mg/kg doses .

Anti-Inflammatory Applications in Autoimmune Diseases

Rheumatoid Arthritis (RA)

DHA modulates synovial tissue by inhibiting matrix metalloproteinases (MMP2/3), reducing cartilage degradation in RA rat models . Single-cell RNA sequencing revealed DHA’s suppression of fibroblast activation and B-cell proliferation, lowering M1/M2 macrophage ratios from 159.54% to 111.11% .

Psoriasis and Neuroinflammation

DHA’s inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and microglial activation underscores its potential in psoriasis and CRF-related neuroinflammation .

ParameterValue
LD50_{50} (oral, mice)4,000 mg/kg
Maximum Tolerated Dose (Human)18 mg/kg
WGK Germany2 (Low water hazard)

Table 2: Key safety parameters of DHA .

Challenges and Future Directions

While DHA’s efficacy in malaria is well-established, its oncology applications require larger Phase III trials to validate dosing and long-term safety. Combinatorial approaches with immune checkpoint inhibitors and nano-formulations to enhance bioavailability are under exploration . Addressing artemisinin resistance through proteasome-targeting adjuvants remains a priority .

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